

Application Notes and Protocols for Compound Administration in Mouse Models

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Compound of Interest

Compound Name: A6770

Cat. No.: B3025877

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A Note on Compound Identification: The identifier "**A6770**" is associated with multiple compounds. Primarily, it serves as the catalog number for Methotrexate hydrate at major suppliers such as Sigma-Aldrich/Merck[1][2][3]. However, searches for similar alphanumeric designations can also lead to A-674563, a potent Akt inhibitor. To provide a comprehensive resource, this document details the administration of both compounds, with a primary focus on Methotrexate (**A6770**). Researchers should verify the specific compound required for their studies.

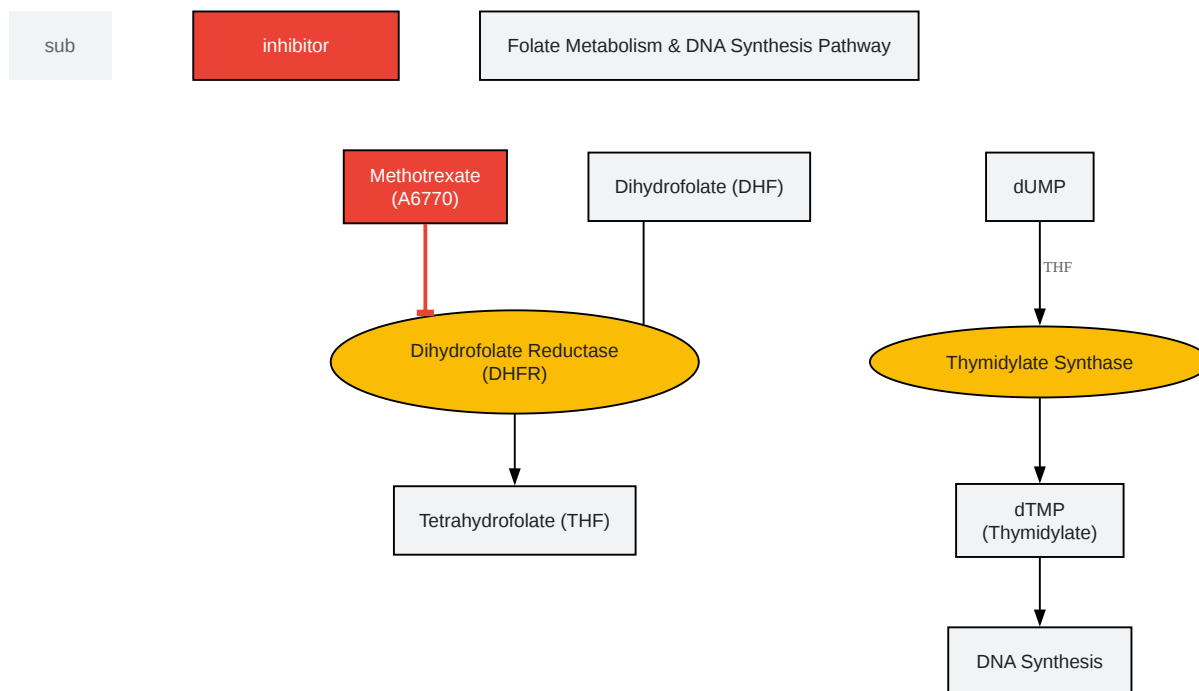
Section 1: Methotrexate (A6770) Administration in Mouse Models

1.1 Mechanism of Action

Methotrexate (MTX) is an antimetabolite and antifolate drug. It is a potent and stoichiometric inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are essential building blocks for DNA and RNA[1][4]. By binding to DHFR, Methotrexate blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is required as a methyl group carrier in the synthesis of thymidylate, effectively halting DNA synthesis and cell proliferation[4]. This mechanism makes it a powerful agent in cancer chemotherapy and for controlling inflammation in autoimmune diseases.

1.2 Signaling and Metabolic Pathway

The following diagram illustrates the metabolic pathway inhibited by Methotrexate.



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Fig 1. Methotrexate Inhibition of Folate Metabolism.

1.3 Data Presentation: In Vivo Administration

The following table summarizes quantitative data from studies administering Methotrexate to mouse models.

Mouse Model	Application	Dosing Regimen	Route	Vehicle	Key Findings	Reference
C57BL/6, DBA/2, C3H Mice	Chronic Toxicity	0.25 - 2 mg/kg/day (5x/week)	Not specified	Not specified	Well-tolerated for 12-18 months with minimal cellular suppression.	[5]
C57BL/6, DBA/2, C3H Mice	Chronic Toxicity	3 - 6 mg/kg/day (5x/week)	Not specified	Not specified	Caused acute hematopoietic and GI damage in young mice; older mice (16 weeks) tolerated it better and developed osteoporosis.	[5]
DBA/1J Mice	Collagen-Induced Arthritis	2, 10, 20, 50 mg/kg (once weekly)	Subcutaneous (s.c.)	Not specified	Dose-dependent reduction in disease activity. Efficacy was associated with reductions in	[6]

erythrocyte

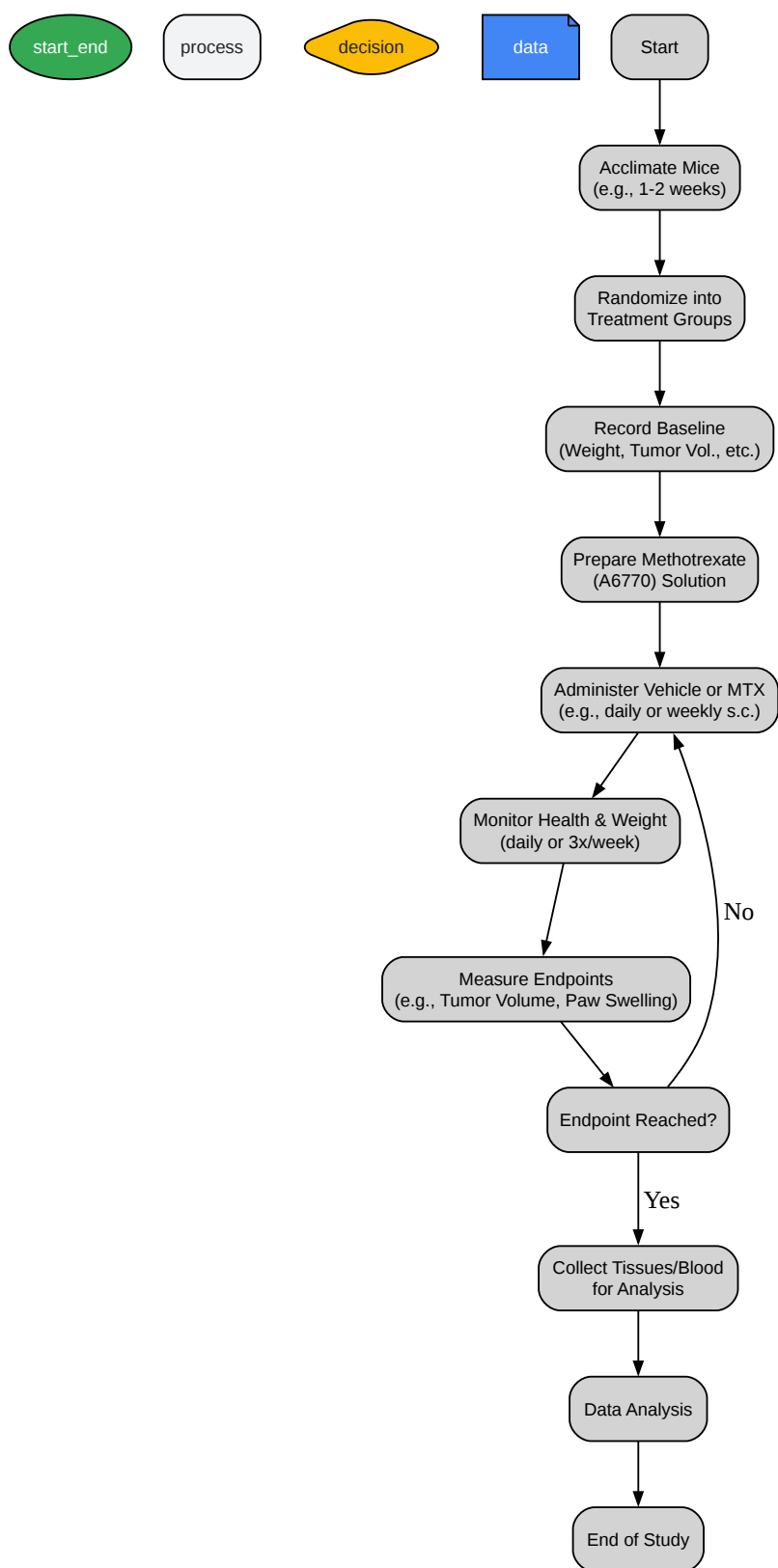
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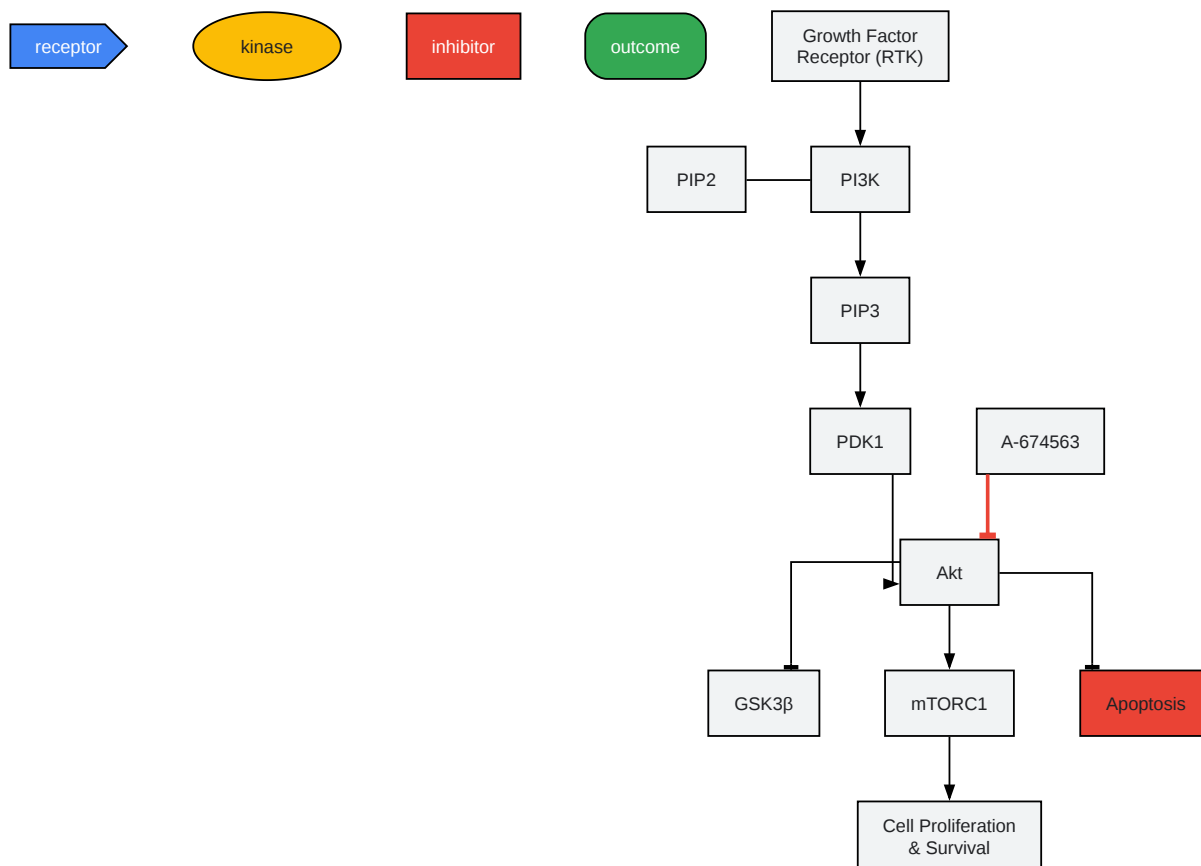
tetrahydrof

olate.

1.4 Experimental Protocols & Workflow

The workflow for an in vivo efficacy or toxicity study with Methotrexate is outlined below.





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